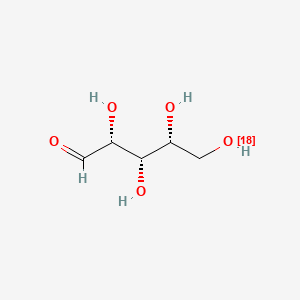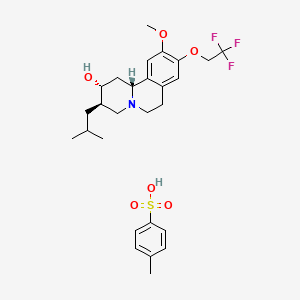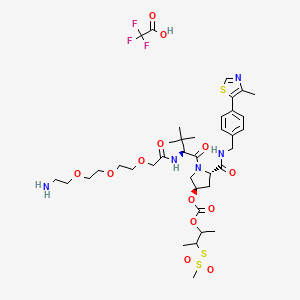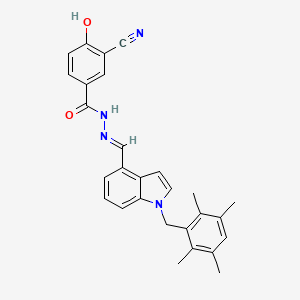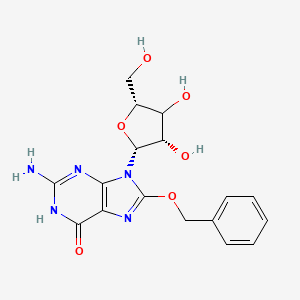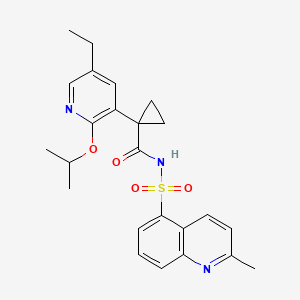
Zatonacaftor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zatonacaftor is a modulator of the cystic fibrosis transmembrane regulator (CFTR) protein. It is primarily used in the research of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. The molecular formula of this compound is C24H27N3O4S, and it has a molecular weight of 453.55 g/mol .
Preparation Methods
The synthesis of Zatonacaftor involves the preparation of substituted N-sulfonylcyclopropanecarboxamides. The synthetic route typically includes the following steps:
Formation of the cyclopropane ring: This step involves the cyclopropanation of an appropriate alkene using a diazo compound in the presence of a catalyst.
Sulfonylation: The cyclopropane intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base.
Coupling with pyridine derivative: The sulfonylated cyclopropane is coupled with a pyridine derivative under suitable conditions to form the final product.
Chemical Reactions Analysis
Zatonacaftor undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Zatonacaftor is extensively used in scientific research, particularly in the study of cystic fibrosis. Its applications include:
Chemistry: this compound is used as a model compound to study the behavior of CFTR modulators and their interactions with other molecules.
Biology: In biological research, this compound is used to investigate the cellular mechanisms of CFTR modulation and its effects on ion transport.
Medicine: this compound is being studied for its potential therapeutic effects in treating cystic fibrosis and other diseases involving CFTR dysfunction.
Industry: While its industrial applications are limited, this compound is used in the development of new CFTR modulators and related compounds
Mechanism of Action
Zatonacaftor exerts its effects by modulating the CFTR protein, which is responsible for the transport of chloride and sodium ions across cell membranes. The compound helps correct the folding and presentation of the CFTR protein to the cell surface, thereby improving its function. This action is particularly beneficial for individuals with mutations in the CFTR gene, such as the F508del mutation .
Comparison with Similar Compounds
Zatonacaftor is often compared with other CFTR modulators, such as Tezacaftor and Ivacaftor. While all these compounds aim to improve CFTR function, this compound is unique in its specific molecular structure and mechanism of action. Similar compounds include:
Tezacaftor: Acts as a corrector to help the folding and presentation of the CFTR protein.
Ivacaftor: Enhances the gating function of the CFTR protein, allowing for better ion transport.
Elexacaftor: Works in combination with Tezacaftor and Ivacaftor to provide a more comprehensive treatment for cystic fibrosis
This compound’s uniqueness lies in its specific interaction with the CFTR protein, making it a valuable tool in cystic fibrosis research and potential therapy.
Properties
CAS No. |
2301945-38-8 |
|---|---|
Molecular Formula |
C24H27N3O4S |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-(5-ethyl-2-propan-2-yloxypyridin-3-yl)-N-(2-methylquinolin-5-yl)sulfonylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H27N3O4S/c1-5-17-13-19(22(25-14-17)31-15(2)3)24(11-12-24)23(28)27-32(29,30)21-8-6-7-20-18(21)10-9-16(4)26-20/h6-10,13-15H,5,11-12H2,1-4H3,(H,27,28) |
InChI Key |
GTTUAFLREAIAHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)OC(C)C)C2(CC2)C(=O)NS(=O)(=O)C3=CC=CC4=C3C=CC(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










